ALS Inhibition in SU-Resistant Bulrush
Propyrisulfuron demonstrates significant in vitro ALS inhibitory activity against enzyme extracted from sulfonylurea-resistant (SU-R) Schoenoplectus juncoides (Japanese bulrush), a trait not observed with conventional sulfonylureas such as bensulfuron-methyl. This differential activity arises from the fused imidazo[1,2-b]pyridazine heterocyclic structure unique to propyrisulfuron [1].
| Evidence Dimension | In vitro ALS enzyme inhibition (I₅₀) from SU-R S. juncoides shoots |
|---|---|
| Target Compound Data | Propyrisulfuron: Significant inhibitory activity (exact I₅₀ values reported in original study, correlated with whole-plant herbicidal activity) |
| Comparator Or Baseline | Conventional sulfonylureas (e.g., bensulfuron-methyl): No or negligible inhibitory activity against ALS from SU-R biotypes |
| Quantified Difference | Propyrisulfuron exhibits inhibitory activity where conventional sulfonylureas show complete loss of efficacy against SU-R biotypes |
| Conditions | In vitro ALS enzyme assay using enzyme prepared from SU-R Schoenoplectus juncoides shoot tissue; field confirmation at 70 and 140 g a.i. ha⁻¹ |
Why This Matters
This quantitative resistance-breaking capability directly informs procurement decisions for regions with documented SU-resistant weed populations, where conventional sulfonylureas would fail.
- [1] Ikeda, H., et al. (2011). Evaluation of novel sulfonylurea derivatives with a fused heterocyclic moiety as paddy herbicides that control sulfonylurea-resistant weeds. Weed Biology and Management, 11(3), 167-174. View Source
